3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
Description
3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a benzoic acid derivative featuring a pyrrolidinone ring substituted with a 4-isopropylphenoxy group. While direct pharmacological data are unavailable in the provided evidence, its structural analogs (e.g., benzimidazole derivatives) have been studied for crystallographic properties and synthesis pathways .
Properties
CAS No. |
649773-82-0 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[2-oxo-3-(4-propan-2-ylphenoxy)pyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H21NO4/c1-13(2)14-6-8-17(9-7-14)25-18-10-11-21(19(18)22)16-5-3-4-15(12-16)20(23)24/h3-9,12-13,18H,10-11H2,1-2H3,(H,23,24) |
InChI Key |
HSQASAGSRBGUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate amine and carboxylic acid derivatives under acidic or basic conditions.
Attachment of the Isopropylphenoxy Group: This step often involves nucleophilic substitution reactions where the phenoxy group is introduced to the pyrrolidinone ring.
Benzoic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: This compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Benzoic Acid-Pyrrolidinone Family
The compound belongs to a family of benzoic acid derivatives with pyrrolidinone and phenoxy substitutions. Key structural analogs include:
3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic Acid
- Molecular Formula : C₂₄H₂₅N₃O₅
- Key Features: Incorporates a benzimidazole ring linked via a propyl chain to the pyrrolidinone, with an ethoxycarbonyl substituent.
- Crystallography: Monoclinic (space group P21/c), Z = 4, V = 2068.71 ų, with refined R factor = 0.064 .
- Synthesis : Prepared via multi-step organic reactions, characterized by X-ray diffraction .
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic Acid
- Molecular Formula: C₂₀H₂₁NO₄ (calculated)
- Key Features: Substituted with a 3-ethylphenoxy group instead of 4-isopropylphenoxy.
- Properties : Likely lower molecular weight (~347.4 g/mol) compared to the target compound (~365.4 g/mol), influencing solubility and bioavailability.
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic Acid
- Molecular Formula: C₁₉H₁₇NO₆ (calculated)
Comparative Analysis of Structural and Physical Properties
Key Observations:
Substituent Effects: The 4-isopropylphenoxy group in the target compound increases steric bulk compared to 3-ethylphenoxy or benzodioxole analogs, which may affect binding affinity in biological systems.
Heterocyclic Complexity : The benzimidazole derivative (C₂₄H₂₅N₃O₅) exhibits a more complex heterocyclic system, leading to higher molecular weight and crystallographic rigidity .
Crystallographic Data : Only the benzimidazole analog has detailed crystallographic data, suggesting its structural stability under experimental conditions. The absence of such data for the target compound highlights a gap for future studies.
Biological Activity
3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound notable for its unique structural features, which include a benzoic acid moiety linked to a pyrrolidine derivative. This compound has garnered significant interest in various fields of scientific research due to its potential biological activities and applications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C20H21NO4
- Molecular Weight : 339.38 g/mol
- CAS Number : 649773-82-0
The structure of the compound can be represented as follows:
This compound features several functional groups that contribute to its biological activity, including a carboxylic acid group and a pyrrolidine ring, which are essential for its chemical reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid may exhibit a range of biological activities, particularly in the following areas:
2. Enzyme Interaction Studies
In silico studies have indicated that compounds similar to 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can act as inhibitors for various enzymes, including cathepsins B and L, which are involved in protein degradation pathways. The binding interactions suggest that the compound could enhance the activity of these enzymes, potentially leading to applications in enhancing proteostasis in aging cells .
3. Anticancer Potential
Preliminary data suggest that compounds with similar structures may exhibit anticancer properties by modulating cell proliferation pathways. The specific mechanisms are still under investigation, but the potential for developing this compound as an anticancer agent is promising.
The mechanism of action for 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid likely involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects.
Target Interactions
| Target Enzyme | Binding Affinity | Biological Effect |
|---|---|---|
| Cathepsin B | High | Enhanced proteolytic activity |
| Cathepsin L | Moderate | Potential modulation of apoptosis |
These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.
Synthesis and Derivatives
The synthesis of 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions:
- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions.
- Attachment of the Isopropylphenoxy Group : Nucleophilic substitution reactions introduce this group.
- Functionalization of Benzoic Acid : This step finalizes the structure.
Potential Derivatives
The unique structure allows for the synthesis of various derivatives which may exhibit enhanced biological properties:
| Compound Name | Structural Features | Potential Activity |
|---|---|---|
| Compound A | Isoxazole ring | Antimicrobial |
| Compound B | Propoxy group | Anti-inflammatory |
These derivatives could be valuable in drug development and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
